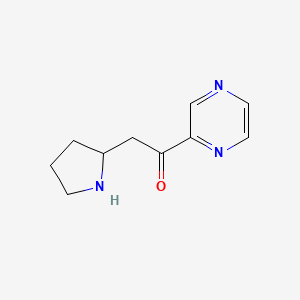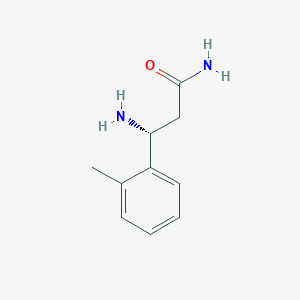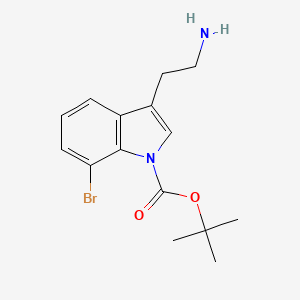
Tert-butyl 3-(2-aminoethyl)-7-bromo-1H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(2-aminoethyl)-7-bromo-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a tert-butyl carbamate protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-aminoethyl)-7-bromo-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Carbamate Formation: The formation of the tert-butyl carbamate group by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling Reaction: The coupling of the brominated indole with an appropriate amine derivative to introduce the 2-aminoethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-(2-aminoethyl)-7-bromo-1H-indole-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to reveal the free amine.
Coupling Reactions: The aminoethyl group can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions may involve the use of a polar aprotic solvent and a base.
Deprotection Reactions: Common reagents include acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: Common reagents include coupling agents such as EDCI or DCC, often in the presence of a base like DIPEA.
Major Products
Substitution Reactions: Products will vary depending on the nucleophile used.
Deprotection Reactions: The major product is the free amine derivative of the indole compound.
Coupling Reactions: Products will vary depending on the electrophile used.
Applications De Recherche Scientifique
Tert-butyl 3-(2-aminoethyl)-7-bromo-1H-indole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Biological Studies: Employed in the study of indole-based compounds’ interactions with biological targets.
Chemical Biology: Utilized in the development of chemical probes to study biological pathways.
Material Science: Investigated for its potential use in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(2-aminoethyl)-7-bromo-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the indole ring allows it to engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl N-(2-aminoethyl)carbamate: Similar in structure but lacks the indole ring.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring instead of an indole ring.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another piperazine derivative with different functional groups.
Uniqueness
Tert-butyl 3-(2-aminoethyl)-7-bromo-1H-indole-1-carboxylate is unique due to the presence of the indole ring, which imparts distinct biological activity and chemical reactivity. The combination of the tert-butyl carbamate protecting group and the bromine atom at the 7-position further enhances its versatility in synthetic applications.
Propriétés
Formule moléculaire |
C15H19BrN2O2 |
|---|---|
Poids moléculaire |
339.23 g/mol |
Nom IUPAC |
tert-butyl 3-(2-aminoethyl)-7-bromoindole-1-carboxylate |
InChI |
InChI=1S/C15H19BrN2O2/c1-15(2,3)20-14(19)18-9-10(7-8-17)11-5-4-6-12(16)13(11)18/h4-6,9H,7-8,17H2,1-3H3 |
Clé InChI |
QERMYOCNGKKWBX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Br)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



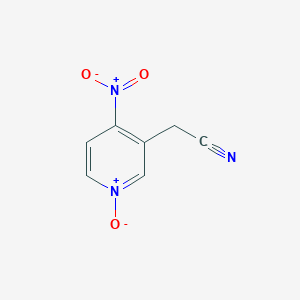


![1-[(2-Methylphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13067006.png)


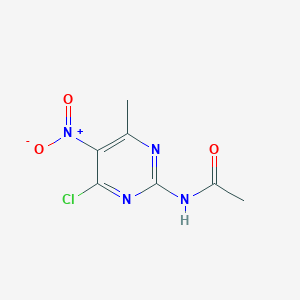
![7-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13067027.png)



